molecular formula C9H6BrNO3 B11857356 3-Amino-4-bromobenzofuran-2-carboxylic acid

3-Amino-4-bromobenzofuran-2-carboxylic acid

Cat. No.: B11857356
M. Wt: 256.05 g/mol
InChI Key: XIYZEFWDFCIQRF-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core substituted with an amino group (-NH₂) at position 3, a bromine atom at position 4, and a carboxylic acid moiety at position 2. This structure combines aromaticity, electron-withdrawing (bromine), and electron-donating (amino) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-amino-4-bromo-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

XIYZEFWDFCIQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of bromine or N-bromosuccinimide for bromination, and subsequent reactions with ammonia or amines for amino group introduction, are employed .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often utilized .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonia, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-4-bromobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may result from disrupting microbial cell membranes or interfering with viral replication .

Comparison with Similar Compounds

Structural Analogs: Substituent and Core Variations

The following table compares key structural and functional attributes of 3-amino-4-bromobenzofuran-2-carboxylic acid with related compounds:

Compound Name Core Structure Substituents Key Properties/Applications
This compound Benzofuran -NH₂ (C3), -Br (C4), -COOH (C2) Potential bioactive scaffold; rigidity enhances target binding
2-(3-Amino-4-chlorobenzoyl)benzoic acid Benzophenone -NH₂ (C3), -Cl (C4), -COOH (C2) Intermediate for pharmaceuticals; Cl offers moderate electronic effects
3-(4-Bromobenzoyl)prop-2-enoic acid α,β-unsaturated acid -Br (aromatic), -COOH Precursor for heterocycles (e.g., nicotinates); reactive enoic system
Key Observations:
  • Halogen Effects: Bromine (Br) in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to chlorine (Cl) in the benzophenone analog. This may enhance metabolic stability or alter solubility .
  • Functional Group Synergy: The -COOH group enables salt formation or conjugation, while -NH₂ facilitates hydrogen bonding, distinguishing these compounds from non-carboxylic analogs.

Biological Activity

3-Amino-4-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which consists of a fused benzene and furan ring. This structure is critical as it contributes to the compound's reactivity and biological properties. The presence of an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid functional group at the 2-position enhances its electrophilic character, making it suitable for various chemical transformations.

The biological activities of this compound are attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by interacting with enzymes and receptors. For instance, its anti-tumor activity may involve the inhibition of enzymes involved in cell proliferation, highlighting its potential as an anticancer agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran, including this compound, can inhibit the proliferation of cancer cells. For example, related benzofuran derivatives have demonstrated significant antiproliferative effects against human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Properties : Benzofuran derivatives have also been investigated for their antimicrobial activities. Compounds in this class have shown efficacy against various pathogens, including Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
  • Inhibition of Carbonic Anhydrases : Certain benzofuran carboxylic acids have been identified as inhibitors of carbonic anhydrases (CAs), which are crucial for regulating pH and bicarbonate levels in biological systems. This inhibition can have implications for cancer therapy due to the role of CAs in tumorigenicity .

Antiproliferative Effects

A study focused on benzofuran-based carboxylic acids demonstrated that derivatives such as 9e exhibited potent antiproliferative activity against MDA-MB-231 cells with an IC50 value of 2.52 μM. The study further explored the mechanism by assessing cell cycle distribution and apoptosis induction through flow cytometry assays:

TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Compound 9e34.298.1123.772.41

This data indicates that treatment with compound 9e led to significant increases in both early and late apoptosis phases compared to control cells .

Antimycobacterial Activity

In another study, a series of benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis. Compounds were found to exhibit profound activity with low toxicity towards mammalian cells, suggesting a therapeutic potential for treating tuberculosis infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-bromobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically begins with the benzofuran-2-carboxylic acid core (CAS RN 496-41-3) . Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid), followed by selective amination at the 3-position via Buchwald-Hartwig coupling or nitration/reduction sequences. Key challenges include regioselectivity in bromination and avoiding over-halogenation. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended for isolating high-purity intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : The aromatic protons adjacent to bromine (C4) exhibit deshielding (δ ~7.5–8.0 ppm), while the amino group (C3) shows a broad singlet (~5 ppm) in DMSO-d₆.
  • 13C NMR : The carboxylic acid carbon (C2) resonates at ~165–170 ppm, and the brominated carbon (C4) appears at ~115–120 ppm.
  • IR : Stretching bands at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (NH₂), and ~650 cm⁻¹ (C-Br) confirm functional groups.
  • MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₉H₆BrNO₃ (theoretical m/z: 256.96). Cross-reference with PubChem spectral data for analogous brominated benzofurans .

Q. What purification strategies are effective for removing byproducts (e.g., di-brominated analogs) during synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates mono- and di-brominated products. For scale-up, fractional crystallization in ethanol at controlled temperatures (~0–5°C) can isolate the target compound with >95% purity. Monitor via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the bromine substituent at C4 influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine at C4 enhances the electrophilicity of the benzofuran ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations suggest a lowered LUMO energy at C5/C6 positions, making them susceptible to nucleophilic attack. Comparative studies with non-brominated analogs show a 30–50% increase in coupling efficiency .

Q. What mechanistic insights explain contradictions in reported amination yields (e.g., 40–75%) under Ullman conditions?

  • Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. toluene) and catalyst loading (CuI vs. CuBr). Kinetic studies reveal that DMF stabilizes the Cu(I)-amide intermediate, improving yields to ~70%. Side reactions (e.g., dehalogenation) dominate in non-polar solvents, reducing efficiency. Optimize with 10 mol% CuI, 2 eq. K₂CO₃, and DMF at 110°C .

Q. Can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors), and what structural modifications enhance binding affinity?

  • Methodological Answer : The carboxylic acid (C2) and amino group (C3) provide anchor points for derivatization. Esterification of C2 (e.g., methyl ester) improves cell permeability, while introducing electron-donating groups (e.g., -OCH₃ at C5) enhances π-stacking with kinase ATP pockets. Docking studies with c-Met kinase (PDB: 3LQ8) suggest a binding energy of −9.2 kcal/mol for the methyl ester derivative .

Q. How do steric and electronic effects of the amino and bromine groups impact tautomerism in solution?

  • Methodological Answer : In DMSO, intramolecular hydrogen bonding between NH₂ (C3) and COOH (C2) stabilizes the keto tautomer. Bromine’s inductive effect reduces enol content by ~20% compared to non-brominated analogs. Variable-temperature NMR (VT-NMR) in CDCl₃ shows coalescence at 50°C, confirming dynamic equilibrium .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points (e.g., 192–196°C vs. 188–190°C) for intermediates?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform DSC analysis at 5°C/min to identify endothermic peaks. Recrystallize from anhydrous ethanol to obtain the thermodynamically stable form (mp 192–196°C). Cross-validate with XRD to confirm crystal structure .

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